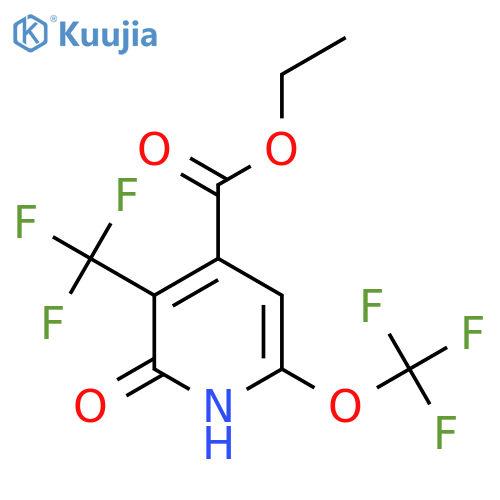Cas no 1806725-48-3 (Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)

1806725-48-3 structure
商品名:Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate
CAS番号:1806725-48-3
MF:C10H7F6NO4
メガワット:319.157304048538
CID:4832901
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate
-
- インチ: 1S/C10H7F6NO4/c1-2-20-8(19)4-3-5(21-10(14,15)16)17-7(18)6(4)9(11,12)13/h3H,2H2,1H3,(H,17,18)
- InChIKey: ZABNIZZJQTWLSZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC(=CC=1C(=O)OCC)OC(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 517
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 64.599
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094638-1g |
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate |
1806725-48-3 | 97% | 1g |
$1,564.50 | 2022-03-31 |
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
1806725-48-3 (Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate) 関連製品
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量